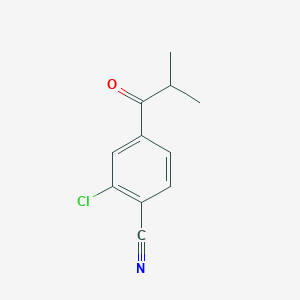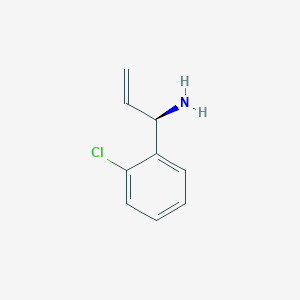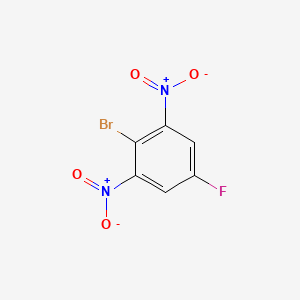
1-Methyl-2-(3-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(3-methylphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and a 3-methylphenyl group. Pyrrolidine derivatives are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3-methylphenyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina at high temperatures and pressures . Another method includes the chloroacetylation of S-proline followed by amidation and cyclization .
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and high-pressure systems ensures efficient synthesis and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1-Methyl-2-(3-methylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-2-(3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Pyrrolidine: The parent compound with a simple pyrrolidine ring.
Pyrrolidinone: A lactam derivative with a carbonyl group.
Proline: An amino acid with a pyrrolidine ring.
Uniqueness: 1-Methyl-2-(3-methylphenyl)pyrrolidine stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. The presence of the 3-methylphenyl group enhances its lipophilicity and potential bioactivity .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-methyl-2-(3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-5-3-6-11(9-10)12-7-4-8-13(12)2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChI Key |
DSWFXWKHMBCVSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)


![N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)





